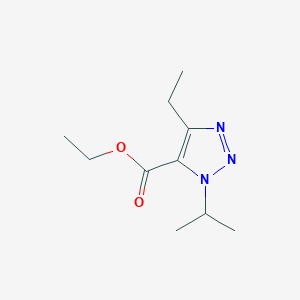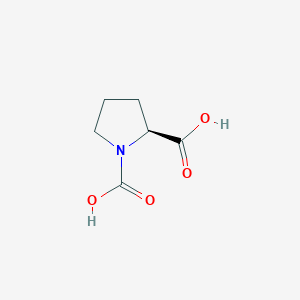![molecular formula C17H16N2O B12878454 1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one CAS No. 61447-66-3](/img/structure/B12878454.png)
1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone is a chemical compound that belongs to the class of pyrazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone typically involves the reaction of chalcones with hydrazine hydrate. The process can be summarized as follows:
Formation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of acetophenone with benzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate to form the pyrazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrazoline and pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Uniqueness
1-(4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazoline derivatives .
Properties
CAS No. |
61447-66-3 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[4-(5-phenyl-3,4-dihydropyrazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H16N2O/c1-13(20)14-7-9-16(10-8-14)19-12-11-17(18-19)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
XKXINZWRSXEYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


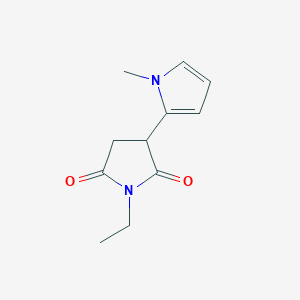


![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
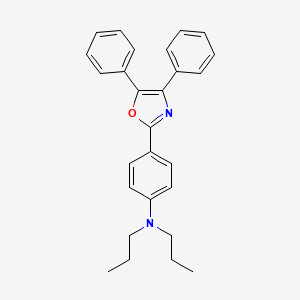
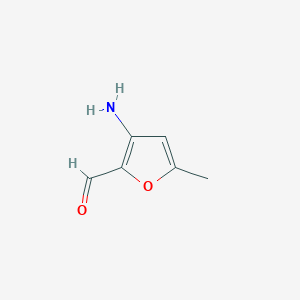
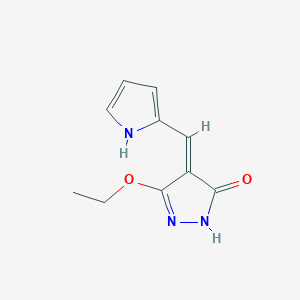
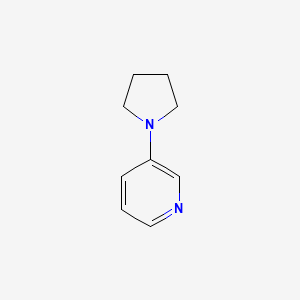


![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
